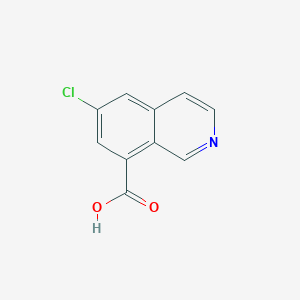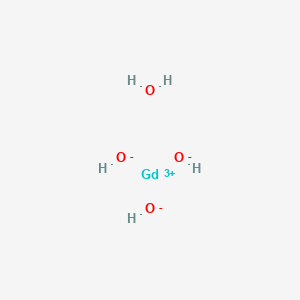
Gadolinium hydroxide (Gd(OH)3), hydrate (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium hydroxide (Gd(OH)3), hydrate (9CI) is a chemical compound with the molecular formula Gd(OH)3·xH2O. It is a rare earth hydroxide that is typically found in a hydrated form. This compound is known for its high purity and is often used in various scientific and industrial applications due to its unique properties .
Synthetic Routes and Reaction Conditions:
Hydrothermal Method: This method involves dissolving gadolinium salts in water and adding sodium hydroxide solution.
Precipitation Method: Gadolinium salts react with sodium hydroxide to form gadolinium hydroxide hydrate precipitate.
Industrial Production Methods: Industrial production of gadolinium hydroxide hydrate typically involves the precipitation method due to its simplicity and efficiency. The reaction is carried out in large reactors where gadolinium salts are mixed with sodium hydroxide under controlled conditions to ensure high purity and yield .
Types of Reactions:
Oxidation: Gadolinium hydroxide can undergo oxidation reactions, especially when exposed to high temperatures.
Reduction: It can also participate in reduction reactions under specific conditions.
Substitution: Gadolinium hydroxide can undergo substitution reactions where hydroxide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Typically involves heating the compound to high temperatures.
Reduction: Requires reducing agents such as hydrogen gas.
Substitution: Involves the use of various anionic reagents under controlled conditions.
Major Products:
Oxidation: Gadolinium oxide-hydroxide (GdOOH) and gadolinium oxide (Gd2O3) when heated to 307°C and higher.
Reduction: Reduced forms of gadolinium compounds.
Substitution: Various gadolinium salts depending on the substituting anion.
Wissenschaftliche Forschungsanwendungen
Gadolinium hydroxide hydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which gadolinium hydroxide exerts its effects involves its interaction with various molecular targets and pathways:
Catalytic Activity: Gadolinium hydroxide nanorods provide a large surface area and strong metal support interaction, enhancing the catalytic activity of loaded nanoparticles.
Contrast Agent: In medical imaging, gadolinium ions enhance the contrast by absorbing X-rays and magnetic fields, improving the visibility of internal structures.
Vergleich Mit ähnlichen Verbindungen
Gadolinium hydroxide can be compared with other similar rare earth hydroxides:
- Neodymium hydroxide (Nd(OH)3)
- Europium hydroxide (Eu(OH)3)
- Samarium hydroxide (Sm(OH)3)
- Ytterbium hydroxide (Yb(OH)3)
Uniqueness:
Eigenschaften
IUPAC Name |
gadolinium(3+);trihydroxide;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Gd.4H2O/h;4*1H2/q+3;;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLNUMUBAPCAEW-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[OH-].[OH-].[OH-].[Gd+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GdH5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100634-91-1 |
Source


|
| Record name | Gadolinium(III) hydroxide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
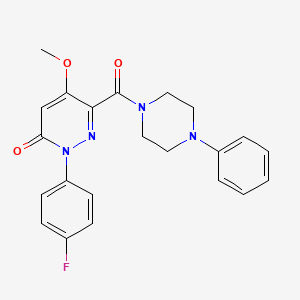
![2-(4-fluorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3019221.png)
![N-(butan-2-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3019222.png)
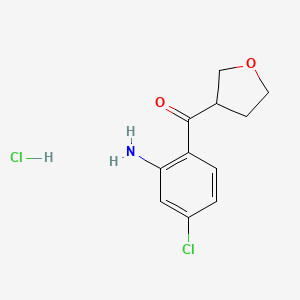
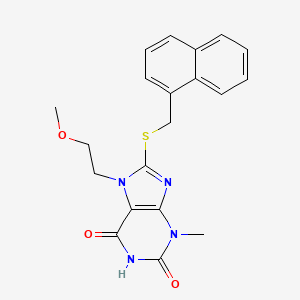
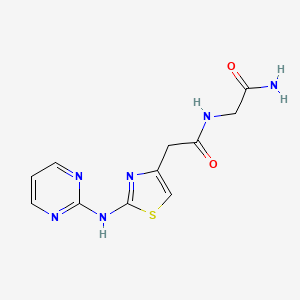
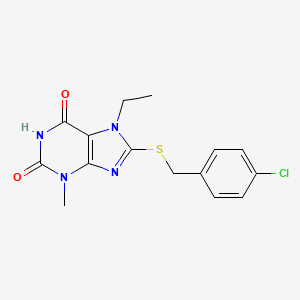
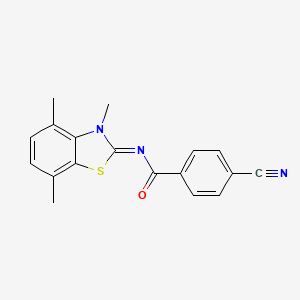
![2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B3019234.png)
![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]THIOPHENE-2-SULFONAMIDE](/img/structure/B3019235.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B3019236.png)
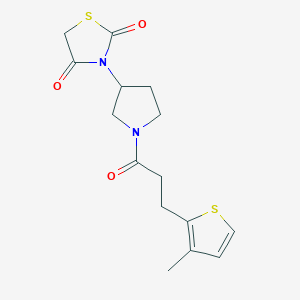
![7-Aminospiro[chromane-2,1'-cyclobutan]-4-one](/img/structure/B3019241.png)
